N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide is a chemical compound that features a benzofuran ring, a propan-2-yl group, and a chlorobenzamide moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery .
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family .
Mode of Action
It’s known that related compounds can potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide might interact with its targets, leading to changes in neurotransmitter activity.
Biochemical Pathways
Related compounds have been found to inhibit tumor growth , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
This compound has been found to exhibit promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
Cellular Effects
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran derivatives can interact with monoamine transporters and 5-HT receptors in transfected cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, it was found that both low and high doses of a similar compound, BPAP, resulted in significant inhibition of tumor growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or acids.
Attachment of Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using Grignard reagents or alkyl halides.
Formation of Chlorobenzamide: The chlorobenzamide moiety is synthesized by reacting 2-chlorobenzoic acid with amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAEEMQIVSLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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